molecular formula C13H16N2O3S2 B2797549 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 852453-24-8

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2797549
CAS No.: 852453-24-8
M. Wt: 312.4
InChI Key: WAOBODQUKCCDML-UHFFFAOYSA-N
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Description

4-Ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide (CAS 852453-24-8) is a synthetic small molecule featuring a hybrid architecture that combines a benzenesulfonamide moiety with a 2-methylthiazole ring . This structure incorporates two privileged pharmacophores in modern medicinal chemistry, making it a valuable building block for the discovery and development of novel therapeutic agents. The compound's core components are recognized for diverse bioactive properties. Thiazole derivatives are frequently explored for their antioxidant, antimicrobial, and anticancer activities, and are found in several approved drugs . Similarly, the sulfonamide functional group is a classic bioisostere that contributes to potent biological activity in various drug classes, including antimicrobials and enzyme inhibitors . Recent scientific literature highlights that structurally related 2-aminothiazole sulfonamide hybrids demonstrate significant antioxidant potential , acting as potent scavengers of free radicals like DPPH and exhibiting superoxide dismutase (SOD)-mimetic activity . Furthermore, such thiazole-based hybrids are being actively investigated in cancer research , with some analogs identified as promising inhibitors of key oncogenic pathways, such as the PI3Kα/Akt/mTOR signaling cascade . This product is provided exclusively for research applications in chemical biology and drug discovery. It is intended for use in in vitro screening assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-3-18-12-4-6-13(7-5-12)20(16,17)14-8-11-9-19-10(2)15-11/h4-7,9,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBODQUKCCDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The thiazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds containing a sulfonamide moiety exhibit significant antimicrobial properties. The presence of the thiazole ring in 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide enhances its efficacy against various bacterial strains. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.

1.2 Anticancer Potential
The compound has been investigated for its potential anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Pharmacological Insights

2.1 Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately resulting in bacterial cell death.

2.2 Case Studies
Several case studies have documented the effectiveness of sulfonamide compounds similar to this compound in clinical settings:

  • Case Study 1 : A study on the use of thiazole-based sulfonamides in treating resistant bacterial infections demonstrated a notable reduction in infection rates among patients treated with these compounds compared to standard antibiotics.
  • Case Study 2 : Clinical trials involving thiazole derivatives for cancer treatment reported significant tumor reduction in patients administered with these compounds, highlighting their potential as adjunct therapies alongside conventional treatments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
This compound C₁₄H₁₇N₃O₃S 307.37 Ethoxy, (2-methylthiazol-4-yl)methyl Not explicitly stated
(S)-3-(1,3-dimethylpyrazolo-triazin-5-yl)-4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide (8e) C₁₇H₂₂N₆O₄S 406.14 Pyrazolo-triazine, hydroxypropyl Antimicrobial (implied)
4-(2-methylthiazol-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide (32) C₁₆H₁₈N₄O₂S₂ 362.47 2-methylthiazole, trimethylpyrazole Trypanocidal (N-myristoyltransferase inhibition)
4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide C₁₀H₁₅NO₄S 245.30 Ethoxy, hydroxyethyl Not reported
4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36a) C₂₀H₂₈N₆O₂S 424.20 Triazole, dodecyl chain Antifungal

Key Observations:

  • Molecular Weight and Complexity: Compounds like 8e (406.14 g/mol) and 36a (424.20 g/mol) have higher molecular weights due to bulky substituents (pyrazolo-triazine, triazole-dodecyl), which may reduce bioavailability compared to the target compound (307.37 g/mol) .
  • Heterocyclic Moieties: The 2-methylthiazole group in the target compound and compound 32 contrasts with the triazole in 36a or pyrazole in 32.
  • Ethoxy vs. Hydroxyethyl: The ethoxy group in the target compound and 8e provides moderate lipophilicity, while the hydroxyethyl group in 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide increases hydrophilicity, impacting solubility and absorption .

Functional and Pharmacological Comparisons

  • Antimicrobial Activity: Compound 36a (triazole derivative) demonstrates potent antifungal activity, whereas thiazole-containing sulfonamides like the target compound may target bacterial enzymes (e.g., carbonic anhydrases) due to structural similarities with known inhibitors .
  • Synthetic Flexibility: The target compound’s synthesis mirrors methods used for 32 and 8e, where sulfonyl chlorides react with amines under basic conditions. This modularity allows for rapid diversification of substituents .

Limitations and Opportunities

  • Solubility Challenges: The ethoxy group may limit aqueous solubility compared to hydroxyethyl derivatives (e.g., 8e), necessitating formulation optimization .

Biological Activity

4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that incorporates a thiazole ring, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, anti-inflammatory, and antiviral therapies. Understanding its biological activity is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N2O3SC_{13}H_{16}N_2O_3S and a molecular weight of approximately 288.35 g/mol. Its structure includes an ethoxy group, a thiazole moiety, and a benzenesulfonamide group, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of benzenesulfonamides possess potent activity against various bacterial strains:

CompoundMIC (mg/mL)Target Organism
4e0.3287E. coli
4h6.63S. aureus
4a6.67P. aeruginosa
4f6.63B. subtilis
4e6.28A. niger

These findings suggest that the thiazole ring may play a critical role in enhancing the antimicrobial efficacy of these compounds .

Anti-inflammatory Activity

In vivo studies have shown that certain sulfonamide derivatives exhibit significant anti-inflammatory effects. For example, compounds were reported to inhibit carrageenan-induced paw edema in rats by over 90% at specific concentrations . This highlights the potential of thiazole-containing sulfonamides in treating inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of these compounds has also been evaluated, with some derivatives showing comparable activity to Vitamin C in scavenging free radicals . This suggests that the incorporation of thiazole may enhance the overall antioxidant profile of the compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription .
  • Cellular Interaction : The thiazole moiety is believed to facilitate interactions with cellular receptors or enzymes, modulating their activity and leading to observed biological effects .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of benzenesulfonamide derivatives, revealing that some exhibited MIC values lower than traditional antibiotics like ampicillin .
  • Anti-inflammatory Research : Another research article reported that specific sulfonamide derivatives significantly reduced inflammation in animal models by targeting key inflammatory mediators .

Q & A

Basic: What are the key synthetic routes and optimization strategies for 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonylation of the thiazole intermediate and subsequent coupling with the ethoxybenzene moiety. Critical steps include:

  • Sulfonylation : Reacting 2-methylthiazol-4-ylmethylamine with 4-ethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

  • NMR Spectroscopy : 1^1H NMR to confirm ethoxy group integration (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and thiazole proton signals (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 341.08) and rule out impurities .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Basic: What functional groups contribute to its biological activity, and how are they characterized?

  • Thiazole Ring : Modulates enzyme interactions (e.g., kinase inhibition) via π-π stacking; confirmed by IR peaks at 1520–1560 cm1^{-1} (C=N stretching) .
  • Sulfonamide Group : Enhances solubility and hydrogen bonding; validated by 1^1H NMR (δ 7.5–8.0 ppm for SO2_2NH) and IR (1320–1350 cm1^{-1} for S=O) .
  • Ethoxy Group : Influences lipophilicity; confirmed by 13^13C NMR (δ 14–16 ppm for CH3_3, δ 63–65 ppm for OCH2_2) .

Advanced: How can reaction conditions be optimized to address low yields in sulfonylation?

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for improved solubility .
  • Catalyst Selection : Compare triethylamine, DMAP, or pyridine to enhance reactivity .
  • Real-Time Monitoring : Use TLC (Rf_f ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress and adjust parameters .

Advanced: What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., COX-2 or carbonic anhydrase), focusing on thiazole and sulfonamide binding affinities .
  • In Vitro Assays : Measure IC50_{50} values via fluorescence-based enzymatic assays (e.g., NADH depletion for kinase activity) .
  • SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) to correlate structural features with activity .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Standardized Assays : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Purity Verification : Reanalyze compounds via HPLC (C18 column, acetonitrile/water) to confirm >95% purity .
  • Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

Advanced: What are the stability profiles of this compound under varying pH and temperature?

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, neutral buffer at 40°C for 24h) with HPLC monitoring. The sulfonamide group is prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmosphere for long-term stability .

Advanced: What computational tools predict its pharmacokinetic properties?

  • ADME Prediction : Use SwissADME to estimate LogP (~2.5), bioavailability (85%), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS) based on polar surface area (<90 Å2^2) .

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